Fmoc-Phe(4-I)-OH (CAS: 82565-68-2) is a ≥97.0% pure unnatural amino acid derivative utilized primarily as a building block in solid-phase peptide synthesis (SPPS). Structurally, it consists of an L-phenylalanine core protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amine, with an iodine atom substituted at the para position of the aromatic ring . This compound is soluble in standard SPPS solvents such as DMF and DMSO, and its Fmoc protection ensures direct compatibility with standard Fmoc/tBu coupling protocols, eliminating the need for the harsh acidic cleavage conditions required by Boc-protected alternatives . The primary procurement value of this compound lies in the 4-iodo moiety, which serves as a reactive handle for late-stage palladium-catalyzed cross-coupling and isotopic exchange.
While procurement teams might consider Fmoc-Phe(4-Br)-OH or standard Fmoc-Phe-OH as lower-cost substitutes, these alternatives fail in advanced functionalization and structural workflows. Standard Fmoc-Phe-OH lacks an aryl halide handle entirely, precluding any post-synthetic cross-coupling[1]. More critically, substituting the 4-iodo moiety with a 4-bromo group drastically reduces reactivity in palladium-catalyzed cross-coupling reactions; aryl bromides typically require elevated temperatures (>60 °C) and specialized phosphine ligands to achieve oxidative addition, which can trigger peptide epimerization or degradation . Furthermore, in rational drug design, the iodine atom provides a significantly stronger and more directional halogen bond than bromine. Experimental models demonstrate that 4-iodo-phenylalanine forms stable halogen bonds that shorten atomic distances below van der Waals radii, whereas 4-bromo-phenylalanine fails to establish detectable halogen bonds in identical structural contexts [1].
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is dependent on the carbon-halogen bond dissociation energy. Fmoc-Phe(4-I)-OH features a weaker C-I bond compared to the C-Br bond in Fmoc-Phe(4-Br)-OH. Consequently, 4-iodo-phenylalanine derivatives undergo Suzuki-Miyaura and Sonogashira couplings at significantly lower temperatures (20–37 °C) . In contrast, achieving equivalent yields with 4-bromo-phenylalanine derivatives typically requires heating to 60 °C or higher, or the use of specialized, expensive ligand systems . This temperature differential is critical when modifying complex peptides on a solid support, where elevated temperatures increase the risk of epimerization and premature cleavage [1].
| Evidence Dimension | Required coupling temperature for efficient oxidative addition |
| Target Compound Data | Fmoc-Phe(4-I)-OH (20–37 °C) |
| Comparator Or Baseline | Fmoc-Phe(4-Br)-OH (≥60 °C) |
| Quantified Difference | >20–30 °C reduction in required reaction temperature |
| Conditions | Suzuki-Miyaura or Sonogashira cross-coupling in aqueous or standard SPPS solvent systems |
Lower coupling temperatures prevent peptide degradation and epimerization, making the iodo-derivative the required choice for delicate late-stage functionalizations.
The iodine atom in 4-iodo-phenylalanine possesses a polarizable electron cloud, creating a strong, directional 'sigma hole' for halogen bonding. In structural models such as T4 lysozyme, substituting a native tyrosine with 4-iodo-phenylalanine results in the formation of a stable halogen bond with the carbonyl oxygen of an adjacent glutamine, characterized by a measurable shortening of the I···O distance below the sum of their van der Waals radii [1]. When the same position is substituted with 4-bromo-phenylalanine, no convincing experimental evidence of halogen bond formation is observed, and the Br···O distance does not shorten [1]. This demonstrates that the bromo-analog cannot substitute for the iodo-analog when engineering specific, stabilizing halogen bonds.
| Evidence Dimension | Halogen bond formation and atomic distance shortening |
| Target Compound Data | 4-Iodo-phenylalanine (Forms stable halogen bond; I···O distance shortens below van der Waals radii) |
| Comparator Or Baseline | 4-Bromo-phenylalanine (Fails to form stable halogen bond; no Br···O distance shortening) |
| Quantified Difference | Measurable sub-van der Waals distance shortening for Iodine vs. 0 shortening for Bromine |
| Conditions | T4 lysozyme position 18 substitution model evaluated via X-ray diffraction and differential scanning calorimetry |
Procuring the iodo-variant is strictly necessary for structure-activity relationship (SAR) studies aimed at increasing target binding affinity through halogen bonding.
Fmoc-Phe(4-I)-OH serves as a direct precursor for synthesizing radiolabeled peptides via isotopic exchange. The naturally occurring 127I atom can be efficiently exchanged with radioactive isotopes such as 123I, 124I, or 125I using copper-catalyzed or direct nucleophilic exchange methods . Standard Fmoc-Phe-OH and Fmoc-Phe(4-Br)-OH cannot undergo this direct radioiodine exchange without multi-step, low-yield conversion processes (such as converting a bromide to a stannane or boronic acid first). By using the 4-iodo derivative, manufacturers can achieve direct, specific-activity labeling in a single late-stage step.
| Evidence Dimension | Direct radioiodine (123I/124I/125I) isotopic exchange capability |
| Target Compound Data | Fmoc-Phe(4-I)-OH (Capable of direct 1-step isotopic exchange) |
| Comparator Or Baseline | Fmoc-Phe(4-Br)-OH (Requires multi-step pre-functionalization, e.g., stannylation) |
| Quantified Difference | 1-step direct exchange vs. multi-step conversion |
| Conditions | Late-stage radiotracer synthesis for in vivo imaging |
Reduces synthetic complexity and radioactive handling time, which is critical for the procurement of precursors in radiopharmaceutical manufacturing.
Fmoc-Phe(4-I)-OH is a required building block for synthesizing extensively modified peptide libraries. Because it undergoes Suzuki-Miyaura and Sonogashira couplings at 20–37 °C , it allows chemists to perform on-resin modifications without subjecting the peptide to the >60 °C temperatures required by bromo-analogs, thereby preserving stereochemical integrity.
In rational drug design, this compound is procured to systematically introduce strong, directional halogen bonds into peptide-protein interfaces. As demonstrated by T4 lysozyme models [1], the 4-iodo moiety successfully forms stabilizing interactions that 4-bromo variants cannot, making it an essential component for optimizing target binding affinity.
For the development of PET and SPECT imaging agents, Fmoc-Phe(4-I)-OH is utilized to incorporate a stable iodine handle during standard SPPS. Post-cleavage, this handle enables rapid, single-step isotopic exchange with 124I or 125I , streamlining radiotracer manufacturing compared to non-iodinated precursors.